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molecular formula C8H12O3 B1655004 Methyl 3-oxo-6-heptenoate CAS No. 30414-57-4

Methyl 3-oxo-6-heptenoate

Cat. No. B1655004
M. Wt: 156.18 g/mol
InChI Key: HQLSDJWYINRSAP-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

Methyl acetoacetate (34.8 g) is added dropwise to a suspension of 16.2 g of 50% sodium hydride in mineral oil in 750 ml of anhydrous tetrahydrofuran cooled to 0°. To this solution is added dropwise 141 ml of a 2.3M solution of n-butyllithium in hexane over 40 min keeping the temperature of the THF solution at 0°. To this solution is then added 36 g of a solution of allyl bromide in 150 ml of THF. After 10 min the reaction is worked up by pouring into a mixture of 60 ml of aqueous concentrated HCl, 150 ml of water and 500 ml of ether. The ether layer is separated, washed with water, dried over magnesium sulfate, filtered and evaporated to give methyl 3-oxo-hept-6-enoate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
36 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].[CH2:11]([Li])[CH2:12][CH2:13]C.C(Br)C=C.Cl>O1CCCC1.CCCCCC.CCOCC.O>[O:4]=[C:3]([CH2:5][CH2:13][CH:12]=[CH2:11])[CH2:2][C:1]([O:7][CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34.8 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
16.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
solution
Quantity
36 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
at 0°
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CC(=O)OC)CCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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